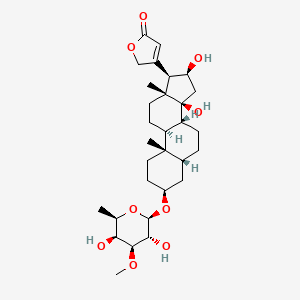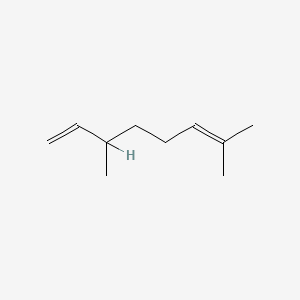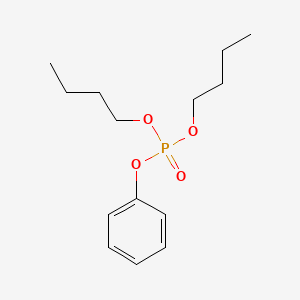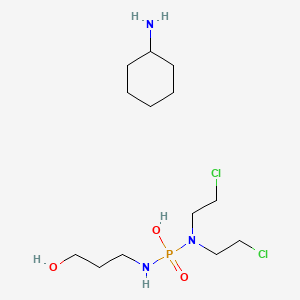![molecular formula C22H16O2 B1198284 (12R,13R)-12,13-Dihydronaphtho[4,3-b]phenanthrene-12,13-diol CAS No. 3719-40-2](/img/structure/B1198284.png)
(12R,13R)-12,13-Dihydronaphtho[4,3-b]phenanthrene-12,13-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(12R,13R)-12,13-Dihydronaphtho[4,3-b]phenanthrene-12,13-diol is a polycyclic aromatic hydrocarbon derivative. It is a metabolite of Dibenz(a,h)anthracene, which is known for its carcinogenic properties. This compound consists of five fused benzene rings with hydroxyl groups attached at the 5th and 6th positions. It is primarily studied for its interactions with biological systems and its potential health effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (12R,13R)-12,13-Dihydronaphtho[4,3-b]phenanthrene-12,13-diol typically involves the hydroxylation of Dibenz(a,h)anthracene. One common method is the catalytic oxidation of Dibenz(a,h)anthracene using reagents such as osmium tetroxide or potassium permanganate under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetone, and the temperature is maintained at around 0-25°C to ensure selective hydroxylation.
Industrial Production Methods: Industrial production of this compound is not common due to its limited applications and potential health hazards. when required, it is produced in small quantities using the aforementioned synthetic routes in specialized chemical laboratories.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form quinones. Common oxidizing agents include chromium trioxide and hydrogen peroxide.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, hydrogen peroxide in methanol.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromine in carbon tetrachloride for bromination, nitric acid for nitration.
Major Products Formed:
Oxidation: Dibenz(a,h)anthracene-5,6-quinone.
Reduction: Dihydro-(12R,13R)-12,13-Dihydronaphtho[4,3-b]phenanthrene-12,13-diol.
Substitution: Brominated or nitrated derivatives of this compound.
科学研究应用
(12R,13R)-12,13-Dihydronaphtho[4,3-b]phenanthrene-12,13-diol is primarily used in scientific research to study its interactions with biological systems. It is used as a model compound to understand the metabolic pathways of polycyclic aromatic hydrocarbons and their effects on DNA. In chemistry, it is used to study the reactivity of polycyclic aromatic hydrocarbons and their derivatives. In biology and medicine, it is used to investigate its carcinogenic potential and its role in mutagenesis.
作用机制
The mechanism of action of (12R,13R)-12,13-Dihydronaphtho[4,3-b]phenanthrene-12,13-diol involves its interaction with DNA. The compound intercalates into the DNA structure, causing mutations and potentially leading to carcinogenesis. It is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and proteins, disrupting their normal functions. The primary molecular targets include DNA and various enzymes involved in DNA repair and replication.
相似化合物的比较
- Dibenz(a,h)anthracene
- Benzo(a)pyrene
- Chrysene
- Benzo(k)fluoranthene
Comparison: (12R,13R)-12,13-Dihydronaphtho[4,3-b]phenanthrene-12,13-diol is unique due to the presence of hydroxyl groups at the 5th and 6th positions, which significantly alters its chemical reactivity and biological interactions compared to its parent compound, Dibenz(a,h)anthracene. While other similar compounds like Benzo(a)pyrene and Chrysene also exhibit carcinogenic properties, the specific hydroxylation pattern in this compound provides unique insights into the metabolic pathways and mechanisms of action of polycyclic aromatic hydrocarbons.
属性
CAS 编号 |
3719-40-2 |
|---|---|
分子式 |
C22H16O2 |
分子量 |
312.4 g/mol |
IUPAC 名称 |
(5S,6S)-5,6-dihydronaphtho[1,2-b]phenanthrene-5,6-diol |
InChI |
InChI=1S/C22H16O2/c23-21-17-8-4-3-7-16(17)19-11-14-10-9-13-5-1-2-6-15(13)18(14)12-20(19)22(21)24/h1-12,21-24H/t21-,22-/m0/s1 |
InChI 键 |
RDJMBJBJQWPDEA-VXKWHMMOSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C(C(C5=CC=CC=C54)O)O |
手性 SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)[C@@H]([C@H](C5=CC=CC=C54)O)O |
规范 SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C(C(C5=CC=CC=C54)O)O |
Key on ui other cas no. |
3719-40-2 |
同义词 |
DB(a,h)A-5,6-diol DBA 5,6-diol dibenz(a,h)anthracene-5,6-diol dibenzoanthracene-5,6-dihydrodiol dibenzoanthracene-5,6-dihydrodiol, cis-isomer dibenzoanthracene-5,6-dihydrodiol, trans-isomer trans-5,6-dihydroxy-5,6-dihydrodibenzo(a,h)anthracene |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



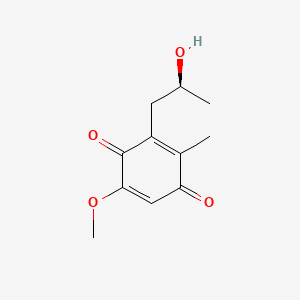
![N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride](/img/structure/B1198205.png)


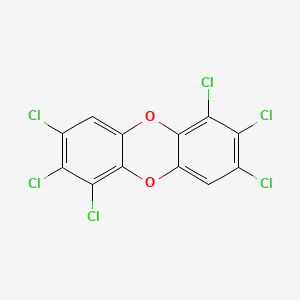
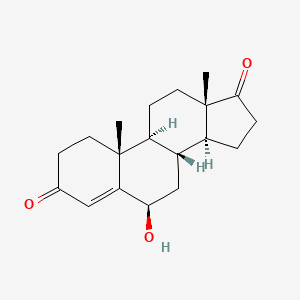
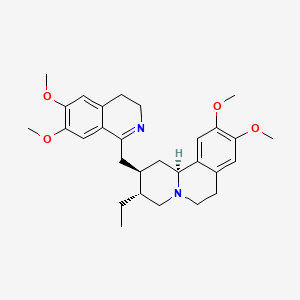
![1H-Imidazo[4,5-b]pyridine](/img/structure/B1198216.png)
